(1-(4-Chlorophenyl)cyclopentyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . These agents target Mycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial strains.
Mode of Action
It’s known that anti-tubercular agents often work by inhibiting the growth of mycobacterium tuberculosis . This suggests that (1-(4-Chlorophenyl)cyclopentyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may interact with its targets to inhibit their growth or function.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a significant inhibitory effect on this bacterium.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-17-5-3-16(4-6-17)21(9-1-2-10-21)20(26)25-13-7-18(8-14-25)27-19-15-23-11-12-24-19/h3-6,11-12,15,18H,1-2,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCXEWAFYJBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.